Macaridine
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Overview
Description
Macaridine is an alkaloid compound derived from the plant Lepidium meyenii, commonly known as Maca or Peruvian ginseng. This plant is native to the high-altitude regions of the Andes in Peru and has been traditionally used for its nutritional and medicinal properties. This compound is one of the bioactive constituents of Maca, contributing to its various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of macaridine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of a benzylamine derivative with a pyridine carboxaldehyde under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Macaridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and its potential as a natural antioxidant.
Medicine: Studied for its potential therapeutic effects, including neuroprotection, anti-inflammatory properties, and enhancement of sexual function.
Mechanism of Action
Macaridine is structurally similar to other alkaloids found in Lepidium meyenii, such as lepidiline and macapyrrolin. it is unique in its specific molecular structure and bioactivity. Compared to lepidiline, this compound has a different substitution pattern on the pyridine ring, leading to distinct chemical and biological properties. Macapyrrolin, on the other hand, has a different core structure, making this compound unique in its class .
Comparison with Similar Compounds
- Lepidiline
- Macapyrrolin
- Macamide
- Macaene
Macaridine’s unique structure and bioactivity make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAQLJHWJOCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405914-36-5 |
Source
|
Record name | Macaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MACARIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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